![molecular formula C24H32N2O3 B4746356 methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4746356.png)
methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate
Overview
Description
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential applications in scientific research. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids like JWH-018 and AM-2201. In
Scientific Research Applications
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate has potential applications in scientific research, particularly in the study of the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Researchers have used methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate the potential therapeutic benefits of these compounds.
Mechanism of Action
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate exerts its effects by binding to CB1 and CB2 receptors in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, including the G-protein coupled receptor (GPCR) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various physiological processes, including pain perception, appetite, mood, and immune function.
Biochemical and Physiological Effects:
methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to induce hypothermia, reduce locomotor activity, and alter pain perception. methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate has also been shown to have immunomodulatory effects, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate in lab experiments is that it is a potent and selective agonist of CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the long-term effects of methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate on the endocannabinoid system and other physiological processes are not well understood.
Future Directions
There are several future directions for research on methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases. Researchers may also investigate the effects of methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate on other signaling pathways and physiological processes. Additionally, the development of new synthetic cannabinoids with improved selectivity and potency could lead to the discovery of new therapeutic targets and treatment options.
Conclusion:
methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate is a synthetic cannabinoid that has potential applications in scientific research. This compound has been shown to bind to CB1 and CB2 receptors and has a range of biochemical and physiological effects. While there are limitations to using synthetic cannabinoids like methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate in lab experiments, this compound remains a useful tool for studying the endocannabinoid system and its role in various physiological processes. Further research on methyl 4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}benzoate and other synthetic cannabinoids could lead to the discovery of new therapeutic targets and treatment options for a range of diseases.
properties
IUPAC Name |
methyl 4-[[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-29-24(28)22-11-9-21(10-12-22)18-25-15-16-26(23(19-25)13-17-27)14-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12,23,27H,5,8,13-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNTUQIPBYHOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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